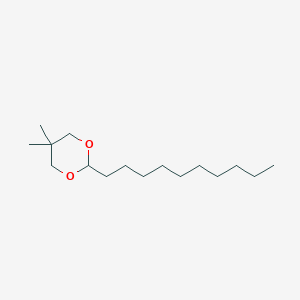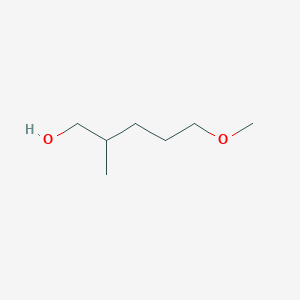![molecular formula C25H21N3O5S B14729188 7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid CAS No. 10534-91-5](/img/structure/B14729188.png)
7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dye and pigment industries due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-ethoxyaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxybenzaldehyde to form the azo compound.
Condensation: The resulting azo compound undergoes a condensation reaction with 4-hydroxynaphthalene-2-sulfonic acid under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Controlled Temperature and pH: Maintaining specific temperature and pH levels to ensure the stability of intermediates and the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used for oxidation.
Reducing Agents: Sodium dithionite (Na2S2O4) or zinc dust in acidic conditions are used for reduction.
Substitution Reactions: Halogens or nitro groups can be introduced using appropriate electrophiles under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Nucleophiles: The azo group can react with nucleophiles, leading to the formation of new compounds.
Electron Transfer: The compound can participate in electron transfer reactions, influencing redox processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(e)-(4-Ethoxyphenyl)diazenyl]phenol
- 4-Hydroxy-3-[(e)-(4-ethoxyphenyl)diazenyl]benzenesulfonic acid
Uniqueness
7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. Its sulfonic acid group enhances water solubility, making it suitable for various applications in aqueous environments.
Propiedades
Número CAS |
10534-91-5 |
|---|---|
Fórmula molecular |
C25H21N3O5S |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
7-[[4-[(4-ethoxyphenyl)diazenyl]phenyl]methylideneamino]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C25H21N3O5S/c1-2-33-22-10-7-20(8-11-22)28-27-19-5-3-17(4-6-19)16-26-21-9-12-24-18(13-21)14-23(15-25(24)29)34(30,31)32/h3-16,29H,2H2,1H3,(H,30,31,32) |
Clave InChI |
DYMDTQFIRNBQNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


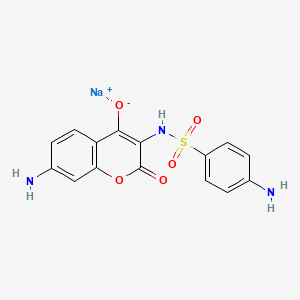
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
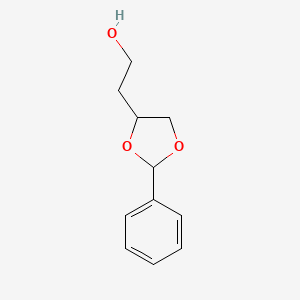
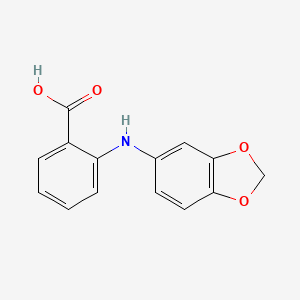


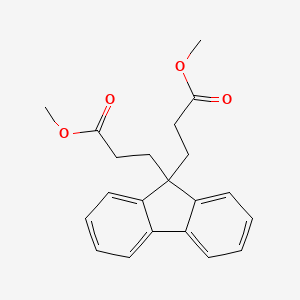
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)



